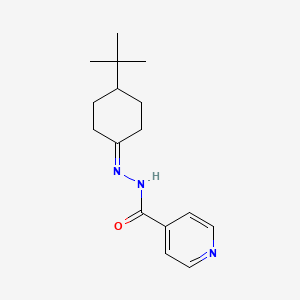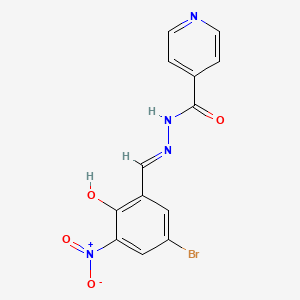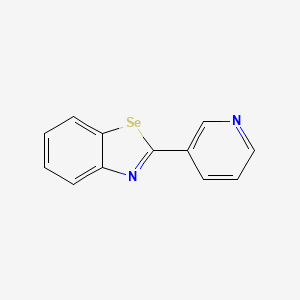
N'-(4-Tert-butylcyclohexylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for N’-(4-Tert-butylcyclohexylidene)isonicotinohydrazide are not extensively documented in the available literature. it is typically synthesized through the reaction of 4-tert-butylcyclohexanone with isonicotinohydrazide under specific conditions . Industrial production methods for this compound are not well-established due to its rarity and specialized use in research.
Chemical Reactions Analysis
N’-(4-Tert-butylcyclohexylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Reduction: It can also undergo reduction reactions, potentially forming different hydrazide derivatives.
Substitution: Substitution reactions may occur, especially involving the isonicotinohydrazide moiety.
Scientific Research Applications
N’-(4-Tert-butylcyclohexylidene)isonicotinohydrazide is primarily used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: As a reagent in various chemical reactions and synthesis of other compounds.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving oxidative stress and antioxidant activity . Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
N’-(4-Tert-butylcyclohexylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
- N’-(4-Tert-butylcyclohexylidene)-2-iodobenzohydrazide
- N’-(4-Tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Tert-butylcyclohexylidene)-4-chlorobenzohydrazide
Properties
CAS No. |
302909-19-9 |
|---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-16(2,3)13-4-6-14(7-5-13)18-19-15(20)12-8-10-17-11-9-12/h8-11,13H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
QRQDAHRLXLBVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11978146.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11978157.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)

![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)

![methyl 5-bromo-4-phenyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11978191.png)

![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11978209.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11978217.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11978240.png)
![methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978246.png)
